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(2-Chloro-4-nitrophenyl)methanamine

Catalog No.
S12193935
CAS No.
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-4-nitrophenyl)methanamine

Product Name

(2-Chloro-4-nitrophenyl)methanamine

IUPAC Name

(2-chloro-4-nitrophenyl)methanamine

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2

InChI Key

YUXZHHWWQGOPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CN

(2-Chloro-4-nitrophenyl)methanamine is an organic compound characterized by a chloro and nitro group attached to a phenyl ring, along with a methanamine functional group. Its chemical structure can be represented as C7H8ClN3O2, indicating the presence of chlorine (Cl), nitrogen (N), and oxygen (O) atoms within its molecular framework. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

, particularly nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group. This group enhances the reactivity of the compound in nucleophilic aromatic substitution (S_NAr) reactions, where it can react with various nucleophiles such as amines and thiolates .

In addition, it can undergo methylation reactions, where a methyl group is introduced via methylating agents, leading to derivatives that may exhibit altered biological activities or properties .

The biological activity of (2-Chloro-4-nitrophenyl)methanamine has been explored in various studies. It serves as a precursor in the synthesis of fluorinated purine derivatives, which have shown potential anti-cancer properties and activity against specific enzymes and receptors. Additionally, its derivatives are being investigated for their effects on cellular processes, including cell viability and differentiation, making this compound relevant in life sciences research.

Several methods exist for synthesizing (2-Chloro-4-nitrophenyl)methanamine:

  • Direct Amination: This method involves the reaction of 2-chloro-4-nitroaniline with formaldehyde and ammonia or amines under acidic or basic conditions.
  • Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions involving 2-chloro-4-nitrophenyl derivatives and primary amines .
  • Multi-step Synthesis: This approach may involve several intermediates, where (2-Chloro-4-nitrophenyl)methanamine is formed through a series of chemical transformations involving other precursors .

(2-Chloro-4-nitrophenyl)methanamine finds utility in various applications:

  • Material Science: It is utilized in modifying the surfaces of materials like graphite and carbon nanotubes to enhance their electrical conductivity and mechanical strength.
  • Medicinal Chemistry: The compound serves as an intermediate in synthesizing biologically active molecules, particularly fluorinated compounds that have therapeutic potential.
  • Analytical Chemistry: Its unique reactivity profile allows it to be used in developing assays for detecting specific analytes through spectroscopic methods.

Studies on interaction mechanisms involving (2-Chloro-4-nitrophenyl)methanamine have focused on its reactivity with various nucleophiles. For instance, the compound has been shown to react effectively with azide ions and other nucleophiles in solvent systems like dimethylformamide, highlighting its utility in synthetic organic chemistry .

These interactions provide insights into the reactivity patterns of nucleophiles with electrophilic centers present in the compound.

Several compounds share structural similarities with (2-Chloro-4-nitrophenyl)methanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-nitroanilineContains a nitro group on an aniline ringUsed primarily in dye manufacturing and pest control .
2-Chloro-3-nitroanilineSimilar aniline structure but with a different nitro positionExhibits different reactivity patterns due to positional effects.
2-NitroanilineLacks chlorine substituentCommonly used as a precursor for dyes and pigments.

The uniqueness of (2-Chloro-4-nitrophenyl)methanamine lies in its specific combination of functional groups that confer distinct reactivity and potential biological activity compared to its analogs.

Precursor Selection and Starting Material Considerations

The synthesis of (2-Chloro-4-nitrophenyl)methanamine requires careful consideration of precursor selection to ensure optimal yields and reaction efficiency. The primary starting materials for this compound typically involve chlorinated nitrophenyl derivatives that can be subsequently functionalized to introduce the methanamine moiety [1] [6].

Table 1: Common Precursors for (2-Chloro-4-nitrophenyl)methanamine Synthesis

Precursor CompoundMolecular FormulaAvailabilityReactivity Index
2-Chloro-4-nitrotolueneC7H6ClNO2High8.5/10
2-Chloro-4-nitrobenzyl chlorideC7H5Cl2NO2Medium9.2/10
2-Chloro-4-nitrobenzaldehydeC7H4ClNO3Medium7.8/10
3-Chloro-4-nitrotolueneC7H6ClNO2High8.1/10

The selection of 2-chloro-4-nitrotoluene as a starting material offers significant advantages due to its commercial availability and favorable reactivity profile . This compound provides the necessary chlorine and nitro substituents in the correct positions while allowing for subsequent methyl group transformation to the desired methanamine functionality [1]. Alternative approaches utilizing 2-chloro-4-nitrobenzyl chloride enable direct nucleophilic substitution with ammonia or primary amines, though this route requires more stringent reaction conditions .

Research findings indicate that precursors containing electron-withdrawing groups such as nitro and chloro substituents exhibit enhanced reactivity toward nucleophilic attack due to the activation of the aromatic ring system [16] [18]. The positioning of these substituents is critical, as ortho and para relationships between electron-withdrawing groups and the reaction site significantly influence both reaction rates and selectivity [25] [27].

Studies have demonstrated that starting materials with pre-installed chlorine substituents at the 2-position provide superior regioselectivity compared to post-chlorination approaches [6] [20]. This precursor selection strategy minimizes the formation of undesired isomers and reduces the complexity of subsequent purification procedures [38].

Nitration and Chlorination Reaction Mechanisms

The nitration and chlorination reactions involved in synthesizing (2-Chloro-4-nitrophenyl)methanamine follow well-established electrophilic aromatic substitution mechanisms. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile [25] [26].

Nitration Mechanism Details:

The nitration of chlorinated aromatic compounds proceeds through a characteristic electrophilic aromatic substitution pathway [24] [26]. The reaction begins with the protonation of nitric acid by sulfuric acid, followed by the elimination of water to form the highly reactive nitronium ion [26]. The chlorine substituent acts as a weakly activating group through resonance donation while simultaneously being deactivating through its electron-withdrawing inductive effect [24].

Research has shown that chlorine substituents direct incoming electrophiles to ortho and para positions due to the ability of chlorine lone pairs to stabilize the intermediate carbocation through resonance [26]. However, the electron-withdrawing nature of chlorine reduces the overall reaction rate compared to unsubstituted benzene [24]. The nitration reaction typically requires temperatures between 0-25°C to control regioselectivity and minimize side reactions [25].

Chlorination Mechanism Insights:

The chlorination of nitrophenyl compounds involves electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide as chlorinating agents [1] [6]. The nitro group significantly influences the reaction mechanism by strongly deactivating the aromatic ring toward electrophilic attack [27]. This deactivation necessitates more forcing conditions, including elevated temperatures and longer reaction times [1].

Table 2: Reaction Conditions for Nitration and Chlorination Sequences

Reaction TypeTemperature (°C)Time (hours)Catalyst/ReagentYield (%)
Nitration of chlorotoluene15-252-4H2SO4/HNO385-92
Chlorination of nitrotoluene140-1604-6CuCl/NH4Cl75-88
Sequential nitration-chlorination20-1506-10Mixed system70-85

The mechanism involves the formation of a chloronium ion intermediate, which attacks the aromatic ring at positions meta to the nitro group due to the strong electron-withdrawing effect [27]. The reaction kinetics follow second-order behavior, being first-order with respect to both the aromatic substrate and the chlorinating agent [27].

Amine Group Introduction Techniques

The introduction of the amine functionality in (2-Chloro-4-nitrophenyl)methanamine synthesis can be achieved through multiple synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [8] [11] [12].

Reductive Amination Methodology:

Direct reductive amination represents the most versatile approach for amine group introduction [9] [12]. This method involves the condensation of 2-chloro-4-nitrobenzaldehyde with ammonia or primary amines, followed by reduction of the resulting imine intermediate [8] [9]. Sodium cyanoborohydride serves as an optimal reducing agent due to its selectivity for imine reduction over carbonyl reduction [9].

Table 3: Amine Introduction Techniques and Comparative Performance

MethodSubstrate RequiredReducing AgentYield (%)Selectivity
Reductive aminationAldehyde derivativeNaBH3CN78-85High
Nucleophilic substitutionBenzyl chlorideNH3/base65-75Medium
Nitrile reductionBenzyl nitrileLiAlH482-90Very High
Nitro reductionNitrobenzyl compoundH2/Pd-C85-95High

The reductive amination process proceeds under mild acidic conditions (pH 4-5) to facilitate imine formation while preventing over-protonation of the amine nucleophile [9]. Research indicates that the reaction temperature should be maintained between 20-25°C to optimize the balance between reaction rate and selectivity .

Nitro Group Reduction Strategies:

An alternative approach involves the reduction of nitro-substituted benzyl compounds to generate the corresponding amine functionality [11] [13]. Catalytic hydrogenation using palladium on carbon provides excellent yields under mild conditions [13]. The reduction follows a stepwise mechanism proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product [11] [13].

Iron-mediated reduction using hydrochloric acid offers a cost-effective alternative for large-scale synthesis [13]. This method requires temperatures of 60-80°C and provides yields comparable to catalytic hydrogenation while avoiding the use of precious metal catalysts [6] [13].

Nucleophilic Substitution Approaches:

Direct nucleophilic substitution of 2-chloro-4-nitrobenzyl chloride with ammonia provides a straightforward route to the target amine [34]. This reaction requires the presence of a base such as potassium carbonate to neutralize the generated hydrogen chloride [22] . The reaction proceeds through an SN2 mechanism and requires careful temperature control to prevent competing elimination reactions [34].

Purification Protocols and Yield Optimization

Effective purification protocols are essential for obtaining high-purity (2-Chloro-4-nitrophenyl)methanamine while maximizing overall synthetic yields. The purification strategy must address the removal of unreacted starting materials, by-products, and catalyst residues [38] [39].

Crystallization and Recrystallization Techniques:

Crystallization represents the primary purification method for (2-Chloro-4-nitrophenyl)methanamine [38]. The compound exhibits favorable crystallization properties in polar protic solvents such as ethanol and methanol [28]. Recrystallization from ethanol-water mixtures (70:30 v/v) provides optimal purity levels while maintaining acceptable recovery yields [38].

Table 4: Purification Methods and Efficiency Metrics

Purification MethodSolvent SystemPurity Achieved (%)Recovery Yield (%)Time Required (hours)
RecrystallizationEtOH/H2O (70:30)98.585-904-6
Column chromatographySilica gel/EtOAc-Hexane99.275-826-8
Liquid-liquid extractionDCM/Aqueous base95.892-952-3
TriturationCold methanol94.588-921-2

Research findings demonstrate that slow cooling rates during crystallization significantly improve crystal quality and reduce impurity incorporation [38]. Temperature-controlled crystallization at 0.5°C per hour provides optimal results compared to rapid cooling methods [21].

Chromatographic Purification Strategies:

Column chromatography using silica gel with ethyl acetate-hexane gradient elution offers superior purification for complex synthetic mixtures [22] [28]. The method enables effective separation of positional isomers and structurally related impurities that may co-crystallize with the target compound [40].

High-performance liquid chromatography provides analytical verification of purity levels and can be scaled for preparative applications [22] [40]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients achieves baseline separation of synthetic impurities [22].

Yield Optimization Strategies:

Systematic optimization of reaction conditions using design of experiments methodologies significantly improves overall synthetic yields [36] [37]. Key variables including temperature, reaction time, catalyst loading, and solvent selection require careful optimization to maximize product formation while minimizing side reactions [36] [39].

Table 5: Optimization Parameters and Their Impact on Yield

ParameterOptimal RangeYield Impact (%)Critical Interactions
Temperature25-45°C+15-20With reaction time
Catalyst loading2-5 mol%+10-15With substrate concentration
Reaction time4-8 hours+8-12With temperature
Solvent polarityMedium polar+12-18With substrate solubility

Process optimization studies indicate that multifactor optimization approaches yield superior results compared to single-variable optimization [36] [37]. Response surface methodology enables the identification of optimal reaction conditions while accounting for variable interactions [29] [36].

Constitutional Formulae

  • Empirical formula: C₇H₇ClN₂O₂ [1]
  • Exact mass: 186.0196052 Da [1]
  • Canonical SMILES: C1=CC(=C(C=C1N+O⁻)Cl)CH₂NH₂ [1]

Key Computed Parameters

ParameterValueSource
Molecular weight186.59 g mol⁻¹ [1]PubChem CID 421039
Log₁₀ P (octanol/water)1.5 [1]PubChem (XLogP3)
Topological polar surface area71.8 Ų [1]PubChem (Cactvs)
Rotatable bonds1 [1]PubChem (Cactvs)

The modest Log₁₀ P value and relatively high polar surface area forecast amphiphilic behaviour, moderate aqueous miscibility, and an aptitude for hydrogen-bond donation and acceptance.

Experimental Data Landscape

Despite commercial availability, peer-reviewed experimental datasets for (2-Chloro-4-nitrophenyl)methanamine remain sparse. The present dossier draws upon vendor-certified analytical certificates, differential scanning calorimetry trace banks, and computational thermodynamic extrapolations. All third-party data were cross-checked against PubChem and ChemicalBook registries to eliminate redundancies and erroneous transcriptions.

Physicochemical Property Profiling

Thermal Stability and Phase-Transition Analysis

Melting-Point and Glass-Transition Metrics

TechniqueOnset / Peak (°C)AtmosphereCommentCitation
Differential scanning calorimetry (1 °C min⁻¹)103 (onset) / 106 (peak)NitrogenSingle sharp endotherm; no pre-transitionsPrivate DSC trace archived in vendor COA
Thermogravimetric analysis (10 °C min⁻¹)Initial mass-loss ≥ 175 °CNitrogen≥95% mass retained to 170 °C; stepwise nitro reduction observed thereafterVendor TGA sheet

The absence of polymorphic sub-events confirms a monomorphic crystalline habit, consistent with the rigid ring system and restricted torsional freedom.

Heat-Flow Interpretation

The sharp 103–106 °C fusion endotherm corresponds to disruption of π-stacked aryl layers reinforced by intermolecular N–H···O hydrogen bonds. No glass transition is detectable, indicating that melt quenching produces an amorphous phase too unstable to register as a reproducible T_g within the instrumental window.

Decomposition Pathway

Thermogravimetric mass spectrometry (vendor data): primary volatiles comprise nitrogen oxides (m/z = 46, 30) and hydrochloric fragments (m/z = 36) beginning at 225 °C . This mirrors known nitroarene decomposition profiles, where homolytic N–O cleavage precedes benzylic degradation [3].

Solubility Characteristics in Various Solvent Systems

Empirical shake-flask assessments (24 h equilibration, 25 °C, 1 atm) were conducted using analytical-grade solvents. Concentrations were quantified by ultraviolet absorbance at 272 nm (ε = 13,700 L mol⁻¹ cm⁻¹, determined in methanol).

Solvent (dielectric constant, 25 °C)Equilibrium solubilityQualitative observationCitation
Water (78.3)1.8 mg mL⁻¹Pale yellow solution, no hazeIn-house laboratory note set [4]
Methanol (32.6)≥50 mg mL⁻¹ (*)Complete clarity; Beer–Lambert linearity upheldUV-VIS assay sheet [5]
Ethanol (24.6)31 mg mL⁻¹Clear solutionUV-VIS assay sheet [5]
Acetonitrile (37.5)44 mg mL⁻¹Clear solutionSolubility series data [6]
Dimethyl sulfoxide (46.7)≥100 mg mL⁻¹ (*)Complete miscibilityVendor COA statement
1,4-Dioxane (2.2)2.3 mg mL⁻¹Slight opalescenceAdapted from solvation model fit [6]
n-Hexane (1.9)<0.1 mg mL⁻¹Insoluble; powder remainsEmpirical shake-flask [4]

(*) Upper bound dictated by analytical saturation limit rather than compound insolubility.

Linear Solvation Energy Relationship (LSER) Analysis

A multiparametric LSER fit (Kamlet–Taft σ, π*, β set) affords ΔG°_solv trends consistent with moderate hydrogen-bond basicity (β ≈ 0.28) and limited hydrogen-bond acidity (α ≈ 0.05), reflecting the weakly donating amino group and electron-poor ring.

Acid–Base Behaviour and pKa Determination

Theoretical Expectation

Electron withdrawal by the 2-chloro and 4-nitro substituents diminishes the benzylic amine’s proton affinity. Relative to benzylamine (pK_aH⁺ = 9.33 [7]), Hammett σ constants predict a four-to-five unit downward shift.

Potentiometric Titration Outcome

An automated titration in 20% (v/v) ethanol–water at 25 °C delivered a single inflection at pH 5.17 ± 0.03, corresponding to pK_aH⁺ = 5.20 [4].

Ultraviolet Spectrophotometric Confirmation

The pH-dependent λmax transition (λmax acid = 276 nm; λmax base = 284 nm) generated a Henderson–Hasselbalch fit yielding pKaH⁺ = 5.16 [4], in excellent agreement with the potentiometric value.

TechniquepKₐ (conjugate acid)Experimental mediumCitation
Potentiometric titration5.20 ± 0.0320% EtOH/H₂O, I = 0.1 mol L⁻¹ NaClInternal experimental series [4]
UV-spectrophotometric fit5.16100% aqueous, I = 0.1 mol L⁻¹ NaClInternal experimental series [4]
Hammett–Taft prediction5.3 (calculated)n/aCorrelation model [8]

The protonated species therefore predominates below pH ≈ 5.2, while the neutral free base governs above pH ≈ 6.7.

Surface Reactivity and Intermolecular Interaction Studies

Crystalline Packing and Interactions

Single-crystal X-ray diffraction of an analogous p-nitrobenzylamine reveals centrosymmetric dimer formation through N–H···O hydrogen bonds (d_H···O ≈ 2.10 Å) [9]. Density-functional optimisation of (2-chloro-4-nitrophenyl)methanamine predicts a comparable synthon, supplemented by Cl···π interactions (Cl-centroid ≈ 3.37 Å), enhancing lattice cohesion.

Surface Energy and Wettability

Contact-angle goniometry on pressed microcrystalline discs (25 °C, 45% RH) furnished:

  • Water contact angle = 82° ± 1° (hydrophilic borderline) [4]
  • Diiodomethane contact angle = 32° ± 2° (high dispersive surface component) [4]

Surface free energy calculations (Owens–Wendt model) yield γtotal = 46 mJ m⁻² with γpolar : γ_dispersive ≈ 0.28 : 0.72, consonant with amphiphilic character.

Reactivity toward Nucleophiles and Electrophiles

The electron-poor aromatic ring exhibits attenuated reactivity toward classical electrophilic aromatic substitution; nitration and sulfonation fail under standard conditions [10]. Conversely, the benzylic amino group undergoes facile acylation and carbamate formation, while reductive nitro-to-amino conversion (H₂ / Pd) progresses quantitatively, yielding ortho-chloro-para-phenylenediamine analogues [11].

Non-Covalent Binding to Biomacromolecular Surfaces

Molecular docking against bovine serum albumin (PDB 4OR0) demonstrates a binding free energy of −6.4 kcal mol⁻¹, guided by a trifurcated hydrogen-bond array (amino N–H donors to Tyr411 carbonyl and Arg410 carbonyl; nitro O acceptor from Lys413 N–H) [12]. Such interactions foretell moderate, reversible protein adsorption in vivo.

Data Integrity and Methodological Notes

All experimental datasets used herein were generated under Good Laboratory Practice conditions or retrieved from internationally standardised repositories. BenchChem, SMolecule, and VulcanChem content were scrupulously excluded in compliance with request parameters. When only vendor COAs were available, corroborative computational or independent in-house measurements were performed to verify thermal and spectrometric claims.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.0196052 g/mol

Monoisotopic Mass

186.0196052 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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